molecular formula C9H16O B3280623 (1R,2S)-2-(prop-1-en-2-yl)cyclohexanol CAS No. 71955-57-2

(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol

Cat. No.: B3280623
CAS No.: 71955-57-2
M. Wt: 140.22 g/mol
InChI Key: ZBVCQJKDRNHDPC-DTWKUNHWSA-N
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Description

(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol is an organic compound characterized by its cyclohexanol structure with a prop-1-en-2-yl group attached. This compound is notable for its chiral centers, which give it specific stereochemistry. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(prop-1-en-2-yl)cyclohexanol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Grignard Reaction: A Grignard reagent, such as isopropylmagnesium bromide, is added to cyclohexanone to form the corresponding alcohol.

    Hydrogenation: The resulting product is then hydrogenated to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or aldehydes using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.

Major Products

    Oxidation: Cyclohexanone or cyclohexanone derivatives.

    Reduction: Cyclohexane or substituted cyclohexanols.

    Substitution: Esters or ethers depending on the substituent introduced.

Scientific Research Applications

(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (1R,2S)-2-(prop-1-en-2-yl)cyclohexanol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(prop-1-en-2-yl)cyclohexanol: A stereoisomer with different spatial arrangement of atoms.

    Cyclohexanol: Lacks the prop-1-en-2-yl group, making it less complex.

    2-(prop-1-en-2-yl)cyclohexanone: An oxidized form of the compound.

Uniqueness

(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol is unique due to its specific stereochemistry, which can result in different physical and chemical properties compared to its isomers. This uniqueness makes it valuable in applications requiring precise molecular configurations.

Properties

IUPAC Name

(1R,2S)-2-prop-1-en-2-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7(2)8-5-3-4-6-9(8)10/h8-10H,1,3-6H2,2H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVCQJKDRNHDPC-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CCCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol
Reactant of Route 2
(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol
Reactant of Route 3
(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol
Reactant of Route 4
(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol
Reactant of Route 5
(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol
Reactant of Route 6
(1R,2S)-2-(prop-1-en-2-yl)cyclohexanol

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